molecular formula C10H6N2O5 B14274921 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one CAS No. 182954-16-1

6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one

Cat. No.: B14274921
CAS No.: 182954-16-1
M. Wt: 234.16 g/mol
InChI Key: AAWBWKPUUGIZLD-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of hydroxy, methyl, and dinitroso functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one typically involves the nitration of 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one. The nitration process introduces nitroso groups at the 5 and 7 positions of the benzopyran ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso groups can be reduced to amino groups.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one.

    Reduction: Formation of 6-hydroxy-4-methyl-5,7-diamino-2H-1-benzopyran-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitroso groups can participate in redox reactions. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is unique due to the presence of both hydroxy and dinitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

182954-16-1

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

6-hydroxy-4-methyl-5,7-dinitrosochromen-2-one

InChI

InChI=1S/C10H6N2O5/c1-4-2-7(13)17-6-3-5(11-15)10(14)9(12-16)8(4)6/h2-3,14H,1H3

InChI Key

AAWBWKPUUGIZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C(C(=C2)N=O)O)N=O

Origin of Product

United States

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